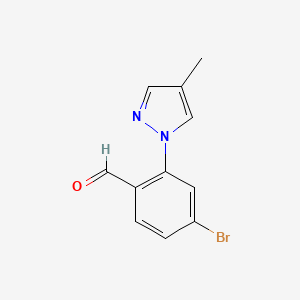

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde

Description

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

4-bromo-2-(4-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3 |

InChI Key |

ICIQMWGIMJPMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The 4-methyl-1H-pyrazole ring is typically synthesized by cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions. This step yields the methyl-substituted pyrazole core, which serves as a key intermediate for further functionalization.

Bromination of Benzaldehyde

The bromine substituent is introduced on the benzaldehyde ring, usually at the 4-position, by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination or side reactions.

Coupling of Pyrazole to Bromobenzaldehyde

The attachment of the 4-methylpyrazole to the brominated benzaldehyde is achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling if boronic acid derivatives are used).

- Palladium-catalyzed coupling is favored for its regioselectivity and efficiency. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed.

- Reaction solvents include polar aprotic media like DMF or THF.

- Temperatures are typically maintained between 60–80°C.

- Protective groups may be used to shield the aldehyde functionality during coupling to prevent side reactions.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole synthesis | Hydrazine + 1,3-diketone; acidic/basic medium | Control pH and temperature to favor cyclization and prevent side products |

| Bromination | Bromine or NBS; solvent: acetic acid or chloroform | Use stoichiometric amounts to avoid polybromination; monitor by TLC |

| Coupling reaction | Pd catalyst (Pd(PPh₃)₄ or PdCl₂(dppf)); base (K₂CO₃) | Polar aprotic solvent (DMF, THF); 60–80°C; inert atmosphere (N₂ or Ar) |

| Aldehyde protection (optional) | Acetal formation using ethylene glycol + acid catalyst | Protects aldehyde during coupling, removed post-reaction |

- Use of ligands and catalyst systems to improve regioselectivity and reduce by-products such as dehalogenation or homocoupling.

- Maintaining low temperatures during reagent addition to control reaction kinetics.

- Monitoring reaction progress by TLC and HPLC-MS to identify and minimize impurities.

Representative Synthetic Route Example

Synthesis of 4-methyl-1H-pyrazole : Cyclization of methylhydrazine with an appropriate diketone under reflux in ethanol.

Preparation of 4-bromo-2-fluorobenzaldehyde (or similar brominated benzaldehyde) : Bromination of 2-fluorobenzaldehyde using NBS in acetic acid at 0–5°C.

Coupling step : Palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-2-bromobenzaldehyde with 4-methyl-1H-pyrazole under inert atmosphere in DMF with K₂CO₃ at 70°C for 6–12 hours.

Work-up and purification : Extraction, washing, and purification by column chromatography or recrystallization.

Industrial and Scale-Up Considerations

- Continuous flow reactors may be employed to enhance reaction control and reproducibility.

- Automated systems help maintain consistent temperature, reagent feed rates, and mixing.

- Protective group strategies are optimized to minimize purification steps.

- Reaction parameters are carefully controlled to maximize yield and minimize hazardous by-products.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyrazole ring formation | Cyclization | Hydrazine + diketone, acidic/basic medium | 4-methylpyrazole intermediate |

| Bromination | Electrophilic aromatic substitution | Bromine or NBS, acetic acid, 0–5°C | Selective bromination on benzaldehyde ring |

| Coupling reaction | Pd-catalyzed cross-coupling | Pd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃, DMF, 60–80°C | Formation of C–N bond linking pyrazole to benzaldehyde |

| Aldehyde protection (optional) | Acetal formation | Ethylene glycol, acid catalyst | Protects aldehyde during coupling |

Research Findings and Analytical Characterization

- Reaction progress and purity are monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

- Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) and infrared (IR) spectroscopy.

- Yields typically range from 70% to 90% depending on reaction conditions and purification efficiency.

- Optimized palladium-catalyzed coupling reduces side reactions such as dehalogenation and homocoupling, improving overall yield and product purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: NaN3, KCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde serves as a crucial building block for synthesizing bioactive molecules. Its derivatives have been shown to possess various pharmacological activities, including:

- Anticancer Activity : Compounds containing pyrazole moieties have demonstrated significant inhibition of cancer cell proliferation. For instance, studies indicate that derivatives can inhibit growth in breast (MDA-MB-231) and liver (HepG2) cancer cells through modulation of signaling pathways related to cell growth and apoptosis .

- Anti-inflammatory Effects : Research has shown that related compounds can suppress inflammatory responses by inhibiting the expression of key mediators such as iNOS and COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in developing novel materials with specific electronic or optical properties. The bromine atom and pyrazole ring enhance the material's characteristics, making it suitable for applications in organic electronics and photonics.

Biological Studies

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde can act as a probe or ligand in biochemical assays. It is useful for studying enzyme activity or protein interactions due to its ability to form stable complexes with biological targets. The compound's mechanism of action often involves:

- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in metabolic pathways.

- Covalent Interactions : The aldehyde group can form stable adducts with biomolecules, modulating their activity.

Case Studies and Research Findings

Several studies highlight the diverse applications of 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde:

- Anticancer Activity : A study synthesized various pyrazole derivatives, including this compound, evaluating their cytotoxic effects on different cancer cell lines. Results showed significant growth inhibition in MDA-MB-231 and HepG2 cells.

- Anti-inflammatory Mechanisms : Related compounds effectively reduced inflammation markers in vitro by inhibiting key pathways involved in inflammatory responses.

- Antimicrobial Testing : Comparative studies indicated that certain pyrazole derivatives exhibited antimicrobial activity against strains like E. coli and Staphylococcus aureus, highlighting their potential use in treating infections .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness arises from the combination of bromine, pyrazole, and aldehyde groups. Key analogues include:

Key Observations :

- Electron Effects: Bromine’s electron-withdrawing nature increases the aldehyde’s electrophilicity compared to non-brominated analogues like 4-(1H-Pyrazol-1-yl)benzaldehyde .

- Functional Group Diversity : Replacing the aldehyde with carboxylic acid (as in ) shifts reactivity toward acid-base interactions or esterification .

Physicochemical and Toxicological Properties

- Melting Points : Brominated pyrazole derivatives (e.g., compound 16 in ) exhibit higher melting points (200–201°C) than chlorinated or methoxylated analogues (129–161°C), suggesting bromine enhances crystal packing . The target compound’s melting point is likely influenced similarly.

Biological Activity

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde features a bromine atom, a pyrazole ring, and an aldehyde functional group, which contribute to its reactivity and biological activities.

Molecular Formula: C10H9BrN2O

Molecular Weight: 241.10 g/mol

Anticancer Properties

Research indicates that compounds with pyrazole structures, including 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde, exhibit significant anticancer activity. Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways, including those related to the cell cycle and apoptosis regulation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting the expression of inflammatory cytokines in various models.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde | 20.0 | TNF-alpha production |

| Control Compound (e.g., Aspirin) | 15.0 | TNF-alpha production |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents targeting diseases characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in drug development:

- Study on Breast Cancer Cells: A study demonstrated that a series of pyrazole derivatives, including those similar to 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde, significantly inhibited the growth of MDA-MB-231 cells through apoptosis induction mechanisms involving caspase activation and PARP cleavage .

- Inflammation Model in Mice: In vivo studies using murine models showed that compounds with similar structures reduced inflammation markers significantly compared to controls, indicating their therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.